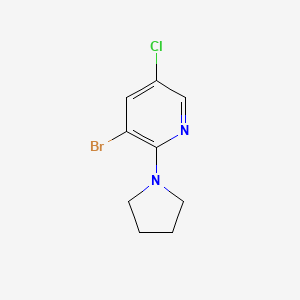

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

Description

Propriétés

IUPAC Name |

3-bromo-5-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPFBMNHSUDQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682413 | |

| Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-44-8 | |

| Record name | 3-Bromo-5-chloro-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sequential Halogenation and Coupling

An alternative route begins with 3,5-dichloropyridine , which undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) . The resulting 3-bromo-5-chloropyridine is then subjected to a Buchwald-Hartwig amination with pyrrolidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as XPhos. This method achieves moderate yields (60–75%) and benefits from precise control over substitution patterns .

Advantages:

-

Avoids competitive side reactions due to the orthogonal reactivity of bromine and chlorine.

-

Compatible with telescoped processes for industrial-scale synthesis.

One-Pot Halogen Exchange and Amination

A novel one-pot method leverages 3-bromo-5-chloro-2-iodopyridine as a versatile intermediate. Treatment with pyrrolidine in the presence of CuI and 1,10-phenanthroline facilitates simultaneous iodine displacement and amine coupling at the 2-position . This approach reduces purification steps and achieves yields of 65–70%, though it requires careful stoichiometric control to minimize byproducts.

Reaction Conditions:

-

Solvent: Dimethylacetamide (DMAc)

-

Temperature: 80°C

-

Time: 18 hours

Solid-Phase Synthesis for High-Throughput Applications

For pharmaceutical applications requiring rapid analogue generation, solid-phase synthesis has been explored. A resin-bound 5-chloro-2-(pyrrolidin-1-yl)pyridine precursor undergoes bromination using HBr/H₂O₂ under mild conditions (25°C, 4 h) . This method offers >90% purity after cleavage but is limited by resin loading capacity and scalability.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Microwave-assisted | 73.6% | Fast, energy-efficient | Requires specialized equipment |

| Sequential coupling | 70% | High regioselectivity | Multi-step purification |

| One-pot | 65% | Reduced steps | Sensitive to stoichiometry |

| Solid-phase | 60% | High purity | Low scalability |

Critical Considerations in Optimization

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates but may complicate purification.

-

Catalyst Systems: Palladium/phosphine complexes (e.g., Pd₂(dba)₃/XPhos) improve coupling efficiency but increase costs .

-

Temperature Control: Excessive heat during chlorination can lead to decomposition, necessitating precise thermal management .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects.

Comparaison Avec Des Composés Similaires

Substituent Effects and Reactivity

Key Compounds Compared:

5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (2j) : Replaces bromine with a nitro group. The nitro group’s strong electron-withdrawing nature increases electrophilicity, favoring nucleophilic aromatic substitution (NAS) reactions. This contrasts with the bromine in the target compound, which is more suitable for cross-coupling reactions .

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine : Substitutes chlorine with fluorine. Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates but increases synthetic complexity and cost ($400/g vs. \sim$200/g for bromo/chloro analogs) .

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine : Replaces pyrrolidine with a methylsulfanyl group. The thioether group improves lipophilicity (predicted logP ~2.8) but reduces hydrogen-bonding capacity, limiting applications in polar environments .

Physical and Chemical Properties

Commercial Viability

Activité Biologique

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a pyrrolidine moiety. The presence of these functional groups enhances its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 232.51 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and chlorine atoms increase the compound's ability to form covalent bonds with target molecules, which can modulate their activity. This modulation can lead to various therapeutic effects, particularly in the context of drug discovery.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives containing pyrrole structures have shown significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as effective antibacterial agents .

Anticancer Potential

This compound has been explored for its anticancer properties. Research indicates that it may inhibit cell proliferation by affecting microtubule dynamics, which is crucial for cell division. In vitro studies have shown that related compounds can significantly impact HeLa cell viability, suggesting potential applications in cancer treatment .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives, including those structurally related to this compound. The results indicated that compounds with a similar framework exhibited MIC values significantly lower than traditional antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Bromo-5-chloro derivative | 8 | MRSE |

| Vancomycin | 0.5 - 1 | MRSA |

| Pyrrole derivative | 3.12 - 12.5 | E. coli |

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound acts as a modulator of key signaling pathways involved in cell cycle regulation and apoptosis. This suggests that it could be developed into a therapeutic agent targeting specific cancers by disrupting normal cellular processes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution of halogenated pyridine precursors. For example, substituting a bromo or chloro group on pyridine with pyrrolidine under reflux conditions (e.g., acetonitrile, triethylamine as a base). Optimization includes adjusting reaction time, temperature, and solvent polarity to enhance yield. Continuous flow reactors may improve scalability and efficiency .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., pyrrolidine integration, halogen positions).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : ~289.5 g/mol).

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What are the dominant reactivity patterns of this compound in cross-coupling reactions?

- Key Reactions :

- Buchwald-Hartwig amination : The bromo group is reactive for Pd-catalyzed couplings.

- Suzuki-Miyaura : Bromo substituents can undergo coupling with boronic acids, while chloro groups may require specialized catalysts (e.g., XPhos Pd G3) .

- Regioselectivity : Steric hindrance from the pyrrolidine group may direct reactions to the 5-chloro position.

Advanced Research Questions

Q. How does the pyrrolidin-1-yl substituent influence electronic and steric effects in catalytic transformations?

- Electronic Effects : The pyrrolidine ring donates electron density via conjugation, activating the pyridine ring for electrophilic substitution.

- Steric Effects : The substituent’s bulk may hinder reactions at the 2-position, favoring reactivity at the 3- or 5-positions. Computational modeling (DFT) can predict reactive sites .

- Case Study : In Pd-catalyzed couplings, steric maps show reduced accessibility at the 2-position, requiring ligand optimization (e.g., bulky phosphines) .

Q. How can conflicting data on reaction yields in halogenated pyridine systems be resolved?

- Data Contradiction Analysis :

- Solvent Effects : Compare yields in polar aprotic (DMF, acetonitrile) vs. non-polar solvents (toluene).

- Catalyst Screening : Test Pd(OAc), Pd(dba), and Ni catalysts for cross-coupling efficiency.

- Byproduct Identification : Use LC-MS to detect dehalogenation or pyrrolidine ring-opening byproducts .

Q. What strategies mitigate decomposition during storage or handling of halogenated pyridines?

- Stability Studies :

- Temperature Control : Store at −20°C under inert gas (argon) to prevent oxidation.

- Light Sensitivity : Amber vials reduce photodegradation.

- Moisture Avoidance : Use molecular sieves in storage containers .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.